molecular formula C22H18N2O2S B11108523 Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Ethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11108523
M. Wt: 374.5 g/mol
InChI Key: RPQVBANTDJHZFJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a cyano group, a pyridyl ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method includes the treatment of ethyl cyanoacetate with amines at elevated temperatures, often around 70°C, followed by stirring at room temperature overnight . Another method involves the use of organocatalysts such as l-proline under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. For instance, the direct treatment of different amines with ethyl cyanoacetate without solvent at room temperature can yield the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine as a basic catalyst, phenacyl bromide, and various organocatalysts . Reaction conditions often involve elevated temperatures and specific solvents like ethanol or DMF.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their biological activities .

Scientific Research Applications

ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with various molecular targets. The cyano group and the pyridyl ring play crucial roles in its reactivity, enabling it to participate in multiple pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(3-CYANO-4,6-DIPHENYL-2-PYRIDYL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form a wide range of heterocyclic compounds makes it particularly valuable in synthetic organic chemistry .

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C22H18N2O2S/c1-2-26-21(25)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3

InChI Key

RPQVBANTDJHZFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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